molecular formula C7H5N3O2 B1367026 3-Methyl-5-nitropicolinonitrile CAS No. 65169-63-3

3-Methyl-5-nitropicolinonitrile

Cat. No.: B1367026
CAS No.: 65169-63-3
M. Wt: 163.13 g/mol
InChI Key: KMSQJNWARXZFII-UHFFFAOYSA-N
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Description

3-Methyl-5-nitropicolinonitrile is an organic compound with the molecular formula C7H5N3O2 It is a derivative of picolinonitrile, characterized by the presence of a methyl group at the third position and a nitro group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-nitropicolinonitrile typically involves the nitration of 3-methylpyridine-2-carbonitrile. One common method includes the reaction of 3-methylpyridine-2-carbonitrile with tetrabutylammonium nitrate in the presence of trifluoroacetic anhydride. The reaction mixture is stirred at room temperature for 60 hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale nitration reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-nitropicolinonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 3-Methyl-5-aminopicolinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-nitropicolinonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitropicolinonitrile is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application.

Comparison with Similar Compounds

  • 5-Methyl-3-nitropicolinonitrile
  • 2-Amino-3-methyl-5-nitropyridine
  • 3-Methyl-5-nitropyridin-4-amine

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Properties

IUPAC Name

3-methyl-5-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-2-6(10(11)12)4-9-7(5)3-8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSQJNWARXZFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496642
Record name 3-Methyl-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-63-3
Record name 3-Methyl-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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